Critical Intermediate for Selective PDE10 Inhibitor ADT-061 with In Vivo Anti-Tumor Efficacy
The target compound is the essential intermediate (Compound 1) in the patented synthesis of ADT-061 (MCI-030), a next-generation sulindac derivative. While 4-methoxycinnamic acid is a basic building block, only the alpha-methylated analog, (2E)-3-(4-methoxyphenyl)-2-methyl-2-propenoic acid, can be converted to the final active pharmaceutical ingredient through the subsequent amidation step [1]. ADT-061 potently inhibits PDE10 (IC50 = 0.3 µM) and suppresses colon cancer cell growth, with its in vivo efficacy and metabolic stability dependent on this specific precursor structure [REFS-1, REFS-2].
| Evidence Dimension | Synthetic Utility for Generating PDE10 Inhibitors |
|---|---|
| Target Compound Data | Direct precursor to ADT-061, a potent PDE10 inhibitor (IC50 = 0.3-0.5 µM against recombinant PDE10 and colon cancer cells) [REFS-1, REFS-2]. |
| Comparator Or Baseline | 4-Methoxycinnamic acid (CAS 943-89-5) and α-Methylcinnamic acid (CAS 1199-77-5) lack the necessary dual substitution and cannot be used interchangeably to synthesize ADT-061 [1]. |
| Quantified Difference | N/A (Binary). The target compound provides access to a specific pharmacophore; the comparators do not. |
| Conditions | Multi-step organic synthesis as per Supplemental Figure 1 from Piazza et al., 2023. Starting from 4-methoxybenzaldehyde [1]. |
Why This Matters
For researchers developing novel sulindac-derived cancer chemopreventives, procuring this specific α-methyl intermediate is a mandatory synthetic requirement to achieve the target PDE10 inhibitory potency and selectivity.
- [1] Piazza, G. A., et al. (2023). Suppression of Colon Tumorigenesis in Mutant Apc Mice by a Novel PDE10 Inhibitor that Reduces Oncogenic β-Catenin. Supplemental Figure 1. Reaction steps for synthesis of ADT 061. View Source
